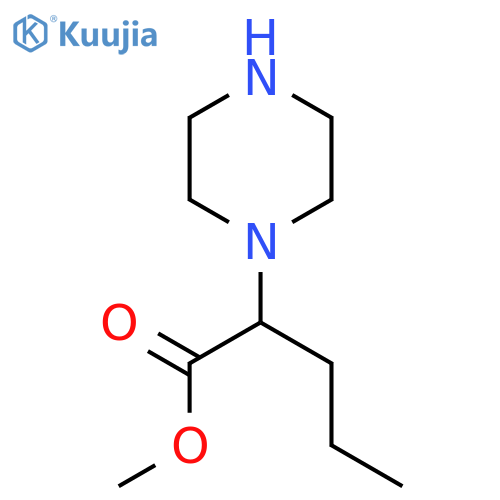Cas no 1218245-10-3 (methyl 2-(piperazin-1-yl)pentanoate)

1218245-10-3 structure
商品名:methyl 2-(piperazin-1-yl)pentanoate
methyl 2-(piperazin-1-yl)pentanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(piperazin-1-yl)pentanoate
- 1218245-10-3
- EN300-1069937
- CS-0457209
-
- インチ: 1S/C10H20N2O2/c1-3-4-9(10(13)14-2)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3
- InChIKey: UZZYQLDFRSLADJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CCC)N1CCNCC1)=O
計算された属性
- せいみつぶんしりょう: 200.152477885g/mol
- どういたいしつりょう: 200.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 41.6Ų
methyl 2-(piperazin-1-yl)pentanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1069937-0.1g |
methyl 2-(piperazin-1-yl)pentanoate |
1218245-10-3 | 95% | 0.1g |
$615.0 | 2023-10-28 | |
| Enamine | EN300-1069937-2.5g |
methyl 2-(piperazin-1-yl)pentanoate |
1218245-10-3 | 95% | 2.5g |
$1370.0 | 2023-10-28 | |
| Enamine | EN300-1069937-5.0g |
methyl 2-(piperazin-1-yl)pentanoate |
1218245-10-3 | 5g |
$3105.0 | 2023-06-10 | ||
| Enamine | EN300-1069937-1g |
methyl 2-(piperazin-1-yl)pentanoate |
1218245-10-3 | 95% | 1g |
$699.0 | 2023-10-28 | |
| Enamine | EN300-1069937-5g |
methyl 2-(piperazin-1-yl)pentanoate |
1218245-10-3 | 95% | 5g |
$2028.0 | 2023-10-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527876-500mg |
Methyl 2-(piperazin-1-yl)pentanoate |
1218245-10-3 | 98% | 500mg |
¥12861.00 | 2024-08-09 | |
| Enamine | EN300-1069937-0.25g |
methyl 2-(piperazin-1-yl)pentanoate |
1218245-10-3 | 95% | 0.25g |
$642.0 | 2023-10-28 | |
| Enamine | EN300-1069937-10g |
methyl 2-(piperazin-1-yl)pentanoate |
1218245-10-3 | 95% | 10g |
$3007.0 | 2023-10-28 | |
| Enamine | EN300-1069937-0.5g |
methyl 2-(piperazin-1-yl)pentanoate |
1218245-10-3 | 95% | 0.5g |
$671.0 | 2023-10-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527876-250mg |
Methyl 2-(piperazin-1-yl)pentanoate |
1218245-10-3 | 98% | 250mg |
¥6993.00 | 2024-08-09 |
methyl 2-(piperazin-1-yl)pentanoate 関連文献
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
1218245-10-3 (methyl 2-(piperazin-1-yl)pentanoate) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
